molecular formula C10H11ClN2O B12950743 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol

Cat. No.: B12950743
M. Wt: 210.66 g/mol
InChI Key: LBHVXOGZKZRPRI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chloro and methyl group on the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis . Another method involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The presence of both chloro and methyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol

InChI

InChI=1S/C10H11ClN2O/c1-6-10(7(2)14)13-8(11)4-3-5-9(13)12-6/h3-5,7,14H,1-2H3

InChI Key

LBHVXOGZKZRPRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)C(C)O

Origin of Product

United States

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